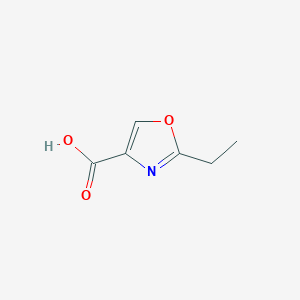

2-Ethyl-1,3-oxazole-4-carboxylic acid

Description

Significance of the 1,3-Oxazole Ring System in Heterocyclic Chemistry

The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is a cornerstone in heterocyclic chemistry due to its presence in a vast array of natural products and synthetic compounds with significant biological activities. researchgate.net The oxazole (B20620) nucleus is known for its chemical stability and its ability to participate in various chemical transformations, making it a versatile scaffold in drug discovery and materials science. rjstonline.com Its planarity and electronic properties allow it to act as a bioisostere for other functional groups, such as esters and amides, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate. researchgate.net

Research Focus on Carboxylic Acid Functionalized Oxazole Derivatives

The incorporation of a carboxylic acid group onto the oxazole ring, as seen in 2-Ethyl-1,3-oxazole-4-carboxylic acid, significantly enhances the chemical utility of the molecule. Carboxylic acids are pivotal functional groups in organic chemistry, serving as precursors for a multitude of other functionalities, including esters, amides, and acid chlorides. This versatility allows for the facile derivatization of the oxazole core, enabling the synthesis of libraries of compounds for biological screening. nih.gov

Furthermore, the carboxylic acid moiety can play a direct role in the biological activity of a molecule by forming hydrogen bonds and ionic interactions with biological targets such as enzymes and receptors. Research on oxazole carboxylic acid derivatives has demonstrated their potential in various therapeutic areas. For instance, certain derivatives have been investigated for their antimicrobial and anticancer properties. rjstonline.com The synthesis of these functionalized oxazoles is an active area of research, with numerous methods being developed to efficiently construct this important chemical scaffold. nih.gov

Overview of Academic Research Trajectories for this compound and its Analogues

While specific academic research trajectories for this compound are not extensively documented, the research trends for its analogues provide a clear indication of its potential areas of investigation. The primary focus of research on similar small-molecule heterocycles lies in the field of medicinal chemistry.

Key Research Trajectories for Analogous Compounds:

Drug Discovery and Development

The structural alerts present in this compound make it a candidate for lead optimization programs. Researchers are likely to synthesize and screen a variety of its derivatives for different biological activities. The ethyl group at the 2-position and the carboxylic acid at the 4-position provide sites for modification to explore structure-activity relationships (SAR).Synthesis and Methodology

Developing novel and efficient synthetic routes to 2-substituted-oxazole-4-carboxylic acids remains a significant interest. Research in this area focuses on improving yields, reducing reaction steps, and employing greener chemical processes. The synthesis of the ethyl ester, ethyl 2-ethyl-1,3-oxazole-4-carboxylate, would be a logical intermediate in many synthetic pathways.Materials Science

Oxazole-containing compounds can exhibit interesting photophysical properties. Analogues of this compound could be explored for their potential use in organic light-emitting diodes (OLEDs), fluorescent probes, and other advanced materials.Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-ethyl-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-2-5-7-4(3-10-5)6(8)9/h3H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFMZDYDHETWLMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20611990 | |

| Record name | 2-Ethyl-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75395-42-5 | |

| Record name | 2-Ethyl-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Ethyl 1,3 Oxazole 4 Carboxylic Acid and Structural Analogues

Classical and Established Reaction Pathways

Traditional methods for the synthesis of 2-substituted 1,3-oxazole-4-carboxylates have laid the groundwork for many of the advanced techniques used today. These established pathways often involve the construction of the oxazole (B20620) ring from acyclic precursors through cyclization and condensation reactions.

Cornforth Synthesis and Modern Adaptations for 2-Substituted 1,3-Oxazole-4-carboxylates

The Cornforth synthesis, first reported by Sir John Cornforth in 1949, is a well-established method for preparing oxazoles. wikipedia.org The reaction typically involves the rearrangement of a 4-acyloxazole, where the acyl group at position 4 and the substituent at position 5 exchange places. wikipedia.org The mechanism proceeds through a thermal pericyclic ring opening to form a nitrile ylide intermediate, which then undergoes rearrangement to the isomeric oxazole. wikipedia.org The stability of this ylide intermediate is crucial to the reaction's success. wikipedia.org

Originally, Cornforth utilized 5-ethoxy-2-phenyloxazole-4-carboxamide in his work. wikipedia.org However, the scope of this reaction has been expanded to include a variety of carbonyl-substituted 1,3-oxazoles. wikipedia.org Research in the 1970s by Michael Dewar demonstrated that the Cornforth rearrangement can achieve high yields, often exceeding 90%, particularly when nitrogen-containing heterocycles are used as the R3 substituent. wikipedia.org Modern adaptations of this synthesis provide access to a range of 2-substituted 1,3-oxazole-4-carboxylates, which are valuable intermediates in the synthesis of amino acids. wikipedia.orgnih.gov

| Precursor Type | Key Features of Synthesis | Typical Yields |

| 4-Acyloxazoles | Thermal pericyclic ring opening via a nitrile ylide intermediate. | >90% with specific substrates. wikipedia.org |

| Carbonyl-substituted 1,3-oxazoles | Versatile method applicable to a range of starting materials. | Varies depending on substituents. |

Cyclization Reactions Utilizing Alpha-Amino Esters or Amides

The cyclization of α-amino esters or amides represents a versatile and widely employed strategy for the synthesis of 2,4-disubstituted oxazoles. A common approach involves the conversion of α-amino acids into intermediate α-acylamino aldehydes, which are then cyclodehydrated to form the oxazole ring. researchgate.net Reagents such as triphenylphosphine and hexachloroethane have proven effective for this cyclodehydration step. researchgate.net

Another pathway involves the reaction of α-amino ketones with isothiocyanates, followed by an iodine-mediated desulfurative cyclization to yield 2-amino substituted oxazoles. researchgate.net This method is characterized by its mild reaction conditions. researchgate.net Furthermore, N-protected alaninamide has been used as a precursor in a synthesis where a rhodium(II) catalyzed N-H insertion reaction is a key step. researchgate.netresearchgate.net These methods highlight the utility of readily available amino acid derivatives in constructing the oxazole core.

| Starting Material | Key Reagents/Conditions | Product Type |

| α-Amino acids | Triphenylphosphine, hexachloroethane for cyclodehydration of α-acylamino aldehydes. researchgate.net | 2,4-Disubstituted oxazoles. researchgate.net |

| α-Amino ketones and isothiocyanates | Iodine-mediated desulfurative cyclization. researchgate.net | 2-Amino substituted oxazoles. researchgate.net |

| N-protected alaninamide | Rhodium(II) catalyzed N-H insertion. researchgate.netresearchgate.net | Substituted oxazoles. |

Condensation Reactions with Ethyl Bromopyruvate and Nitrogen-Containing Precursors

Condensation reactions involving ethyl bromopyruvate are a cornerstone in the synthesis of oxazole-4-carboxylates. Ethyl bromopyruvate serves as a key intermediate in the production of various pharmaceuticals and agricultural chemicals. google.com In a typical synthesis, thiobenzamide can be reacted with ethyl bromopyruvate through an intermolecular cyclization to form the corresponding oxazole derivative. ijpsonline.comijpsonline.com This approach provides a direct route to 2-aryl-1,3-oxazole-4-carboxylates.

The versatility of this method allows for the introduction of various substituents at the 2-position of the oxazole ring by using different nitrogen-containing precursors, such as substituted thioamides or amides. The carboxylate group at the 4-position, originating from the ethyl bromopyruvate, can then be further modified, making this a valuable synthetic strategy.

Advanced and Catalytic Approaches

In recent years, the development of advanced and catalytic methodologies has revolutionized the synthesis of oxazoles, offering more efficient, selective, and environmentally friendly alternatives to classical methods. These approaches often utilize transition metal catalysts or metal-free conditions to facilitate the formation of the oxazole ring.

Rhodium-Catalyzed Heteroannulation Reactions

Rhodium-catalyzed reactions have emerged as powerful tools for the synthesis of substituted oxazoles. One notable example is the dirhodium(II)-catalyzed reaction of styryl diazoacetate with oximes, which provides an efficient one-step synthesis of multi-functionalized oxazole derivatives in high yields. nih.gov This process involves the formation of a rhodium carbene, which reacts with the oxime to generate an azomethine ylide. nih.gov Subsequent intramolecular cyclization and dehydration lead to the formation of the oxazole ring. nih.gov

Another rhodium-catalyzed approach involves the reaction of α-diazo-β-keto-carboxylates with arenecarboxamides. nih.gov Depending on the rhodium catalyst used, different regioisomers can be obtained. nih.gov For instance, dirhodium tetraacetate catalysis leads to 2-aryloxazole-4-carboxylates, while dirhodium tetrakis(heptafluorobutyramide) catalysis results in the formation of oxazole-5-carboxylates. nih.gov This catalyst-dependent regioselectivity offers a significant advantage in controlling the outcome of the reaction.

| Reactants | Catalyst | Key Features | Product |

| Styryl diazoacetate and oximes | Dirhodium(II) acetate | One-step, high yield synthesis. nih.gov | Multi-functionalized oxazoles. nih.gov |

| α-Diazo-β-keto-carboxylates and arenecarboxamides | Dirhodium tetraacetate | Carbene N-H insertion and cyclodehydration. nih.gov | 2-Aryloxazole-4-carboxylates. nih.gov |

| α-Diazo-β-keto-carboxylates and arenecarboxamides | Dirhodium tetrakis(heptafluorobutyramide) | Change in regioselectivity. nih.gov | Oxazole-5-carboxylates. nih.gov |

Metal-Free Annulation and Coupling Protocols

In the quest for more sustainable synthetic methods, metal-free annulation and coupling protocols have gained significant attention. These reactions avoid the use of potentially toxic and expensive heavy metals. A novel strategy for the synthesis of substituted oxazoles involves the metal-free C-O bond cleavage of an ester using amines. rsc.org This one-pot reaction combines C-O bond cleavage with C-N and C-O bond formation, utilizing iodine as the sole oxidant to produce the desired oxazole products in moderate to excellent yields. rsc.org This method is notable for its broad substrate scope, accommodating both electron-donating and electron-withdrawing groups on benzylamines, as well as aliphatic amines. researchgate.net

Another innovative approach is the development of a one-pot oxazole synthesis followed by a Suzuki-Miyaura coupling sequence. beilstein-journals.org This method utilizes carboxylic acids, amino acids, and a dehydrative condensing reagent to form a 5-(triazinyloxy)oxazole intermediate. beilstein-journals.org Subsequent Ni-catalyzed Suzuki-Miyaura coupling with boronic acids affords 2,4,5-trisubstituted oxazoles in good yields. beilstein-journals.org The ability to use a wide variety of commercially available starting materials makes this a highly versatile method for generating diverse oxazole libraries. beilstein-journals.org

Electrochemical Transformation Strategies

Electrochemical synthesis offers a green and efficient alternative for constructing polysubstituted oxazole rings, avoiding the need for harsh conditions or external chemical oxidants. organic-chemistry.orgchemistryviews.org A notable method involves the reaction of ketones with acetonitrile, which serves as both the solvent and a reactant. organic-chemistry.orgchemistryviews.orgnih.gov This process is typically conducted in a divided electrochemical cell at room temperature. organic-chemistry.orgchemistryviews.org

The transformation is facilitated by the use of carbon felt for both the anode and cathode. organic-chemistry.orgchemistryviews.org Key reagents include acid anhydrides like trifluoroacetic anhydride (TFAA) as activators, triphenylamine derivatives as catalysts, and lithium perchlorate (LiClO₄) as the electrolyte. chemistryviews.org The reaction proceeds through a Ritter-type mechanism followed by an oxidative cyclization, yielding the desired substituted oxazoles in generally high yields with good functional group tolerance. organic-chemistry.orgresearchgate.net This mild and environmentally friendly protocol shows significant potential for applications in pharmaceutical and materials science. organic-chemistry.orgchemistryviews.org

| Parameter | Condition | Reference |

|---|---|---|

| Anode/Cathode | Carbon Felt | organic-chemistry.org |

| Cell Type | Divided | organic-chemistry.org |

| Activator | Trifluoroacetic anhydride (TFAA) | organic-chemistry.orgchemistryviews.org |

| Catalyst | Triphenylamine derivatives | chemistryviews.org |

| Electrolyte | LiClO₄ | chemistryviews.org |

| Solvent/Reactant | Acetonitrile | organic-chemistry.orgnih.gov |

| Temperature | Room Temperature | organic-chemistry.orgnih.gov |

Direct Synthesis from Carboxylic Acids and Activated Isocyanides

A highly efficient and direct method for synthesizing 4,5-disubstituted oxazoles, including precursors to 2-Ethyl-1,3-oxazole-4-carboxylic acid, has been developed using readily available carboxylic acids and activated isocyanides. acs.orgnih.govnih.gov This approach avoids the pre-generation of activated carboxylic acid derivatives, which often requires harsh reagents. acs.org To synthesize a 2-ethyl-4-carboxy-substituted oxazole, one would start with propanoic acid and an isocyanoacetate ester.

The reaction mechanism involves the in-situ activation of the carboxylic acid (e.g., propanoic acid) with a stable triflylpyridinium reagent. acs.orgnih.gov This is followed by a nucleophilic attack by 4-dimethylaminopyridine (DMAP) to form an acylpyridinium salt intermediate. acs.orgnih.gov This intermediate is then trapped by the deprotonated activated isocyanide, such as ethyl isocyanoacetate, which subsequently cyclizes to form the desired oxazole ring structure. acs.orgnih.gov

This transformation demonstrates a broad substrate scope with good tolerance for various functional groups. acs.orgnih.gov It accommodates a wide range of aromatic, heteroaromatic, and aliphatic carboxylic acids, providing the corresponding oxazole derivatives in high yields, often between 70-97%. acs.org The use of different isocyanoacetates (e.g., methyl, ethyl, tert-butyl) does not significantly impact the reaction outcome. nih.gov

| Carboxylic Acid Type | Isocyanide Reagent | Achieved Yield | Reference |

|---|---|---|---|

| Aromatic (ortho, meta, para-substituted) | Ethyl Isocyanoacetate | High (up to 94%) | acs.org |

| Heteroaromatic (Pyridine, Furan, Thiophene) | Ethyl Isocyanoacetate | High (up to 94%) | acs.org |

| Aliphatic (Primary and Secondary) | Methyl/Ethyl Isocyanoacetate | Favorable | acs.org |

| Aliphatic and Aromatic | Tosylmethyl isocyanide (TosMIC) | Moderate to Good | acs.org |

Synthesis of Key Intermediates and Derivatives

Preparation of Ethyl 2-Ethyl-1,3-oxazole-4-carboxylate and Related Esters

The synthesis of ethyl 2-ethyl-1,3-oxazole-4-carboxylate, a key ester intermediate, can be achieved through several established routes. One classical approach involves the reaction of ethyl isocyanoacetate with an acylating agent. researchgate.net For the 2-ethyl derivative, an activated form of propanoic acid, such as propanoyl chloride, would be used. The reaction with ethyl isocyanoacetate under basic conditions leads to the formation of the 4,5-disubstituted oxazole. durham.ac.uk

Alternative methods for preparing 2,4-disubstituted oxazoles often start from α-amino acids. acs.orgnih.gov These sequences involve the formation of an intermediate α-acylamino aldehyde or ketone, which then undergoes cyclodehydration to yield the oxazole ring. acs.orgnih.gov Reagents such as triphenylphosphine in combination with hexachloroethane have been effectively used for this cyclodehydration step. acs.orgnih.gov Furthermore, Fe(II)-catalyzed isomerization of 4-formyl-5-methoxyisoxazoles can produce methyl oxazole-4-carboxylates. researchgate.netnih.gov

Routes to Substituted 2-Ethyl-1,3-oxazole Building Blocks

Creating diverse 2-ethyl-1,3-oxazole building blocks often involves the strategic introduction of substituents onto a pre-formed oxazole core. Palladium-catalyzed cross-coupling reactions are a powerful tool for this purpose. innovareacademics.in For instance, direct arylation at the C2-position of an existing 4-substituted oxazole can be achieved using a Pd(PPh₃)₄ and CuI co-catalytic system with aryl bromides. innovareacademics.in This allows for the synthesis of a variety of 2-aryl-4-alkyloxazoles.

Another strategy involves starting with a versatile, functionalized oxazole scaffold. For example, ethyl oxazole-4-carboxylate can be selectively arylated at the C2 position with various iodo-, bromo-, and chloro(hetero)aromatics using palladium catalysis. innovareacademics.in This highlights the ability to build complexity onto the oxazole ring system.

For constructing the 2-ethyl group itself, methods like the Brønsted acid-catalyzed cyclization of α-diazoketones with amides (in this case, propanamide) provide a metal-free route to 2,4-disubstituted oxazoles. organic-chemistry.org Additionally, a one-pot synthesis of 2,4,5-trisubstituted oxazoles has been developed using a dehydrative condensing reagent to combine a carboxylic acid, an amino acid, and then introducing a third substituent via a nickel-catalyzed Suzuki-Miyaura coupling with a boronic acid. beilstein-journals.org

Scalability and Process Optimization in Synthetic Procedures

Gram-Scale Synthesis Investigations

The scalability of synthetic routes is crucial for practical applications. The direct synthesis of oxazoles from carboxylic acids and activated isocyanides has been successfully demonstrated on a gram scale. acs.orgnih.gov This scalability was highlighted in the production of the FDA-approved prodrug 5-aminolevulinic acid (5-ALA), where an oxazole synthesis was a key step. acs.orgnih.govnih.gov The process involved the reaction of methyl levulinate with methyl isocyanoacetate, followed by hydrolysis of the resulting oxazole intermediate. nih.gov This successful gram-scale synthesis underscores the practical utility of this transformation in pharmaceutical applications. acs.orgnih.gov

Furthermore, the process offers the advantage of recovering and reusing the base, DMAP, which enhances the cost-effectiveness and sustainability of the protocol. acs.orgnih.gov Other methods, such as the photoflow-mediated [3+2] cycloaddition between diazo compounds and nitriles, have also been developed as scalable, continuous-flow processes for producing bioactive oxazoles. jove.com

Efficient and Practical Synthetic Protocols

Efficient synthesis of this compound and its derivatives often relies on well-established named reactions and modern modifications that enhance yield, purity, and scalability. Key among these are the Robinson-Gabriel synthesis and related cyclization strategies, as well as methods starting from readily available carboxylic acids or their derivatives.

One of the most direct and versatile methods for the synthesis of 4,5-disubstituted oxazoles is the reaction of carboxylic acids with isocyanoacetates. This approach is noted for its efficiency and broad substrate scope, allowing for the construction of the oxazole core in a single step. The reaction proceeds through the in situ activation of the carboxylic acid, which then reacts with the isocyanoacetate to form an intermediate that cyclizes to the oxazole ring. This method has been successfully applied to a variety of aliphatic and aromatic carboxylic acids, demonstrating its utility in generating a diverse range of oxazole derivatives. nih.gov

Another prominent and classical approach is the Robinson-Gabriel synthesis, which involves the intramolecular cyclization and dehydration of 2-acylamino-ketones. wikipedia.org This method has been a cornerstone in oxazole synthesis and has seen numerous modifications to improve its efficiency and applicability, including solid-phase versions. wikipedia.org The requisite 2-acylamino-ketone precursors can be prepared through various means, including the Dakin-West reaction. wikipedia.org

A practical laboratory-scale synthesis often involves the reaction of propionamide with a suitable α-haloketoester, such as ethyl bromopyruvate. This method provides a direct route to the corresponding ethyl 2-ethyl-1,3-oxazole-4-carboxylate, which can then be hydrolyzed to the target carboxylic acid.

Below are data tables summarizing the key aspects of these synthetic protocols.

Table 1: Synthesis of Ethyl 2-Ethyl-1,3-oxazole-4-carboxylate via Reaction of Propionamide and Ethyl Bromopyruvate

| Parameter | Details |

| Reactants | Propionamide, Ethyl bromopyruvate |

| Reaction Type | Hantzsch-type synthesis |

| Key Transformation | Condensation and cyclization |

| Typical Conditions | Heating in a suitable solvent |

| Product | Ethyl 2-ethyl-1,3-oxazole-4-carboxylate |

| Post-reaction Step | Hydrolysis to yield this compound |

Table 2: Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids and Isocyanoacetates

| Parameter | Details |

| Starting Materials | Carboxylic Acid (e.g., Propanoic acid), Isocyanoacetate (e.g., Ethyl isocyanoacetate) |

| Key Reagents | Dehydrating agent/activator (e.g., triflylpyridinium reagent) nih.gov |

| Reaction Type | [3+2] Cycloaddition |

| Key Features | High efficiency, broad substrate scope, often one-pot |

| Product | Ethyl 2-ethyl-1,3-oxazole-4-carboxylate and analogues |

Table 3: Robinson-Gabriel Synthesis of Oxazoles

| Parameter | Details |

| Precursor | 2-Acylamino-ketone |

| Key Reagents | Cyclodehydrating agent (e.g., sulfuric acid, phosphorus pentoxide) |

| Reaction Type | Intramolecular cyclization and dehydration |

| Key Features | Classical and widely applicable method |

| Product | Substituted oxazoles |

Structural Analogues

The synthetic methodologies described are not limited to this compound but are also applicable to a wide range of structural analogues. By varying the starting carboxylic acid or the acyl group in the 2-acylamino-ketone precursor, a library of 2-alkyl- and 2-aryl-1,3-oxazole-4-carboxylic acids can be synthesized. For instance, using different aliphatic carboxylic acids in the reaction with isocyanoacetates can lead to a variety of 2-alkyl substituted oxazoles. nih.gov Similarly, the Robinson-Gabriel synthesis is amenable to a wide range of substituents on the acylamino-ketone, allowing for diverse substitution patterns on the resulting oxazole ring. wikipedia.org

Chemical Transformations and Derivatization Strategies of 2 Ethyl 1,3 Oxazole 4 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid functional group is a versatile handle for numerous derivatization strategies, including the formation of esters and amides, removal of the carboxyl group through decarboxylation, and formation of salts.

Esterification and Amidation Reactions

The carboxylic acid moiety of 2-Ethyl-1,3-oxazole-4-carboxylic acid can be readily converted into esters and amides through various standard synthetic methodologies. These reactions are fundamental in medicinal chemistry for creating bioisosteres, modifying pharmacokinetic properties, and preparing intermediates for further synthesis. nih.gov

Esterification is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions or by converting the acid to a more reactive species, such as an acyl chloride or by using coupling agents.

Amidation involves the coupling of the carboxylic acid with an amine. Direct condensation is often challenging and requires high temperatures. Therefore, the carboxylic acid is usually activated in situ. Common methods include:

Conversion to Acyl Halides: Using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, the carboxylic acid is converted to a highly reactive acyl chloride, which then readily reacts with an amine. ekb.eg

Use of Coupling Reagents: Peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yl-N-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP) facilitate amide bond formation under milder conditions. nih.gov

Activation with Deoxo-Fluor: Reagents like bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) can convert carboxylic acids into acid fluorides, which serve as activated intermediates for reaction with amines to form amides. nih.gov

These transformations are crucial for producing oxazole (B20620) derivatives with varied biological activities and material properties.

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a significant transformation for oxazole-4-carboxylic acids. This reaction can be a key step in the synthesis of more complex molecules, particularly in the construction of poly(azole) natural products.

A notable application of this pathway is in decarboxylative cross-coupling reactions . For instance, oxazole-4-carboxylate esters can undergo palladium-catalyzed, decarboxylative direct arylation. nih.gov This process allows for the formation of C-C bonds at the C-4 position after the initial carboxyl group is removed, providing a route to 2,4-linked bis(azole) structures. nih.gov The reaction sequence can be repeated with a remaining ester group, enabling the iterative synthesis of poly(azole) chains. nih.gov This strategy highlights how the carboxylic acid group can serve as a transient functional group to facilitate C-H functionalization at its original position.

Salt Formation and its Chemical Implications

As a carboxylic acid, this compound is acidic and readily reacts with bases to form carboxylate salts. This fundamental reaction involves the deprotonation of the carboxylic acid's hydroxyl group by a base, such as an alkali metal hydroxide (e.g., NaOH, KOH) or an amine.

The formation of a salt has several important chemical implications:

Increased Solubility: Salt formation typically increases the aqueous solubility of the compound, which is a critical factor in pharmaceutical and biological applications.

Purification: The ability to form salts can be exploited for purification. The compound can be extracted into an aqueous basic solution, washed with an organic solvent to remove non-acidic impurities, and then re-precipitated as the neutral carboxylic acid by adding acid.

Reactivity Modification: The carboxylate anion is a nucleophile, although weaker than a hydroxide ion. In certain reactions, the formation of a lithium carboxylate intermediate has been observed to be crucial for activating subsequent ring-closure reactions in the synthesis of oxazole structures. nih.gov

Modifications and Functionalization of the Oxazole Ring System

The oxazole ring is an electron-rich heterocycle, but the positions on the ring exhibit different reactivities, allowing for selective functionalization. The C-2 and C-5 positions are particularly susceptible to electrophilic substitution and metal-catalyzed C-H activation reactions.

Regioselective Functionalization at C-2, C-4, and C-5 Positions

The functionalization of the oxazole ring can be directed with high regioselectivity, which is crucial for the synthesis of specific isomers of substituted oxazoles.

C-4 Position: This position is occupied by the carboxylic acid group, and its chemistry is dominated by the reactions of this moiety, as discussed in section 3.1.

C-2 and C-5 Positions: These positions are the most common sites for C-H functionalization. The acidity of the protons at these positions allows for deprotonation followed by reaction with an electrophile. More advanced methods, particularly palladium-catalyzed direct C-H arylation, have been developed to selectively introduce substituents at either the C-2 or C-5 position of ethyl oxazole-4-carboxylate. nih.govbeilstein-journals.org The selectivity between the C-2 and C-5 positions can be controlled by the choice of ligands and reaction conditions. beilstein-journals.org For example, specific phosphine ligands can direct arylation preferentially to either the C-2 or C-5 site. nih.govbeilstein-journals.org

Direct Arylation and Alkylation Reactions of Oxazoles

Direct C-H arylation has emerged as a powerful alternative to traditional cross-coupling reactions (like Suzuki or Stille couplings) because it avoids the pre-functionalization of the heterocycle. nih.govbeilstein-journals.org For derivatives like ethyl oxazole-4-carboxylate, palladium catalysis is widely used to forge new carbon-carbon bonds at the C-2 and C-5 positions.

The reaction typically involves a palladium catalyst, a phosphine ligand, a base, and an aryl halide (e.g., aryl bromide or chloride). beilstein-journals.org The choice of ligand is critical for controlling the regioselectivity of the arylation.

| Catalyst/Ligand System | Position Selectivity | Reference |

| Pd(0) / P(t-Bu)₃/PivOH | C-2 | beilstein-journals.org |

| Pd(0) / JohnPhos/PivOH | C-2 | beilstein-journals.org |

| Pd(0) / PCy₃/PivOH | C-5 | beilstein-journals.org |

| Pd(0) / dppf | C-5 | beilstein-journals.org |

This methodology provides rapid access to complex molecules, such as analogues of the scintillator POPOP (phenyloxazolephenyloxazolephenyl), and has been applied to the iterative synthesis of bis- and trioxazoles found in natural products. nih.gov The underlying mechanism for these transformations is often proposed as an electrophilic substitution-type pathway. beilstein-journals.org

Rearrangement and Ring Expansion Reactions (e.g., Isoxazole-Azirine-Oxazole Isomerization)

The oxazole ring, while aromatic, can participate in a variety of rearrangement reactions under specific conditions, providing pathways to other heterocyclic systems. A notable transformation is the isomerization cascade involving isoxazole and azirine intermediates, which can ultimately lead to the formation of a substituted oxazole. This process, often initiated photochemically, thermally, or through catalysis, leverages the high ring strain of three-membered intermediates. researchgate.netspbu.ru

The isomerization of an isoxazole typically begins with the cleavage of the weak N-O bond to form a vinylnitrene intermediate. This intermediate can then cyclize to form a highly strained 2H-azirine. chemrxiv.org Depending on the substituents and reaction conditions, this 2H-azirine can undergo further rearrangement. Specifically, 2-carbonyl-substituted 2H-azirines are key intermediates that can isomerize to form thermodynamically stable oxazoles. researchgate.netnih.gov This rearrangement is an irreversible process that competes with the reverse photoisomerization of the azirine back to the starting isoxazole. chemrxiv.org

Research has demonstrated that the course of this isomerization can be controlled. For instance, Fe(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles can produce transient 2-acyl-2-(methoxycarbonyl)-2H-azirines. nih.govresearchgate.net These intermediates can then be directed towards different products based on the subsequent reaction conditions. Non-catalytic thermolysis of the azirine intermediate leads to the formation of an oxazole, whereas catalytic conditions can favor isomerization back to a more stable isoxazole. nih.govresearchgate.net This controlled isomerization provides a synthetic route to oxazole-4-carboxylic acid derivatives from isoxazole precursors. nih.gov

The efficiency and direction of these photoisomerizations are significantly influenced by the substituents on the heterocyclic ring. Substituent choice can affect the absorption spectra of the isoxazole-azirine pair, and reducing the spectral overlap can increase the efficiency of the photoisomerization towards the desired 2H-azirine, while minimizing the formation of the oxazole byproduct. chemrxiv.org

| Precursor Type | Intermediate | Reaction Condition | Product | Reference |

| 4-Acyl-5-methoxyisoxazole | 2-Acyl-2-(methoxycarbonyl)-2H-azirine | Fe(II) catalyst (MeCN, 50°C) | Transient 2H-azirine | nih.govresearchgate.net |

| 2-Acyl-2-(methoxycarbonyl)-2H-azirine | - | Non-catalytic thermolysis (o-dichlorobenzene, 170°C) | Oxazole | nih.gov |

| 2-Acyl-2-(methoxycarbonyl)-2H-azirine | - | Catalytic (dioxane, 105°C) | Isoxazole | nih.gov |

| 3,5-Disubstituted isoxazole | Carbonyl-2H-azirine | Photochemical irradiation | Oxazole and reverse isomerization to Isoxazole | chemrxiv.org |

Design and Synthesis of Complex Oxazole-Containing Architectures

This compound serves as a valuable building block in the synthesis of more complex molecular structures. The presence of the carboxylic acid group at the 4-position, combined with the stable oxazole core, allows for its incorporation into larger assemblies such as poly-oxazoles and macrocycles. The functional group provides a handle for various coupling reactions, including amide and ester bond formation, enabling the construction of intricate architectures found in natural products and pharmacologically active molecules. beilstein-journals.orgnih.gov

Synthesis of Poly-Oxazoles

The synthesis of molecules containing multiple oxazole units, or poly-oxazoles, is a significant area of research, particularly due to their presence in a variety of natural products with potent biological activity. While direct polymerization of this compound is not a standard approach, its structure is relevant to iterative methods for building poly-oxazole chains. These methods typically involve the coupling of distinct oxazole-containing building blocks.

One conceptual strategy involves the functionalization of the 2-ethyl group and the 4-carboxylic acid group to create a bifunctional monomer. For example, the ethyl group could be halogenated to provide an electrophilic site, while the carboxylic acid is activated for nucleophilic attack. An iterative process could then be envisioned where the carboxylate of one monomer attacks the functionalized side chain of another, followed by subsequent ring formation to generate a di-oxazole, which could be further elaborated.

A more practical and demonstrated approach in related systems involves the coupling of pre-formed oxazole rings. For instance, the synthesis of biisoxazoles has been achieved through the light-induced isomerization of azirinyl(isoxazolyl)ketones. researchgate.net This highlights a strategy where one heterocyclic ring is used as a substituent to direct the formation of a second, linked heterocycle. Similarly, this compound can be coupled with another amine- or hydroxyl-containing oxazole derivative through standard peptide or ester coupling chemistry to form di-oxazole structures. This process could be repeated to extend the chain, leading to oligo- and poly-oxazole architectures.

Incorporation into Macrocyclic Structures

The oxazole-4-carboxylic acid motif is found in naturally occurring macrocyclic compounds. For example, macrooxazoles A-D are a class of 2,5-disubstituted oxazole-4-carboxylic acid derivatives isolated from the plant pathogenic fungus Phoma macrostoma. nih.gov These natural products demonstrate the feasibility of incorporating the oxazole core into a larger macrocyclic framework.

Synthetically, the incorporation of this compound into macrocycles can be achieved through well-established macrocyclization strategies. The carboxylic acid functionality is key to this process. In a typical approach, the oxazole derivative would be coupled with a long-chain molecule containing two terminal functional groups, such as a diamine or a diol. This reaction would form a linear precursor containing the oxazole unit at one end and a reactive functional group (e.g., an amine or hydroxyl) at the other.

The crucial subsequent step is an intramolecular cyclization reaction. Under high-dilution conditions to favor intramolecular over intermolecular reactions, the terminal functional groups of the linear precursor react to form a large ring. For example, activation of the terminal carboxylic acid group would allow it to react with a terminal amine group on the same molecule to form a macrolactam, or with a terminal hydroxyl group to form a macrolactone. The robust nature of the oxazole ring allows it to withstand the conditions required for these coupling and cyclization reactions.

| Naturally Occurring Macrooxazoles | General Structural Features | Source Organism | Reference |

| Macrooxazole A | 2,5-disubstituted oxazole-4-carboxylic acid derivative | Phoma macrostoma | nih.gov |

| Macrooxazole B | 2,5-disubstituted oxazole-4-carboxylic acid derivative | Phoma macrostoma | nih.gov |

| Macrooxazole C | 2,5-disubstituted oxazole-4-carboxylic acid derivative | Phoma macrostoma | nih.gov |

| Macrooxazole D | 2,5-disubstituted oxazole-4-carboxylic acid derivative | Phoma macrostoma | nih.gov |

Applications in Advanced Organic Synthesis and Chemical Sciences

2-Ethyl-1,3-oxazole-4-carboxylic Acid as a Precursor in Fine Chemical Synthesis

While specific, large-scale applications of this compound as a direct precursor in the synthesis of widely recognized fine chemicals are not extensively documented in publicly available literature, its structural motifs are indicative of its potential utility. Oxazole-4-carboxylic acid derivatives are recognized as valuable intermediates in organic synthesis. chemimpex.comresearchgate.net The carboxylic acid group can be readily converted into other functional groups such as esters, amides, or acid chlorides, which then allows for the construction of more complex molecular architectures.

The reactivity of the oxazole (B20620) ring itself, coupled with the functional handle of the carboxylic acid, allows for its incorporation into larger molecules. Synthetic strategies involving oxazoles often leverage their stability and the ability to direct further chemical modifications. nih.gov General methods for the synthesis of substituted oxazoles often involve the condensation of amino acids with other reagents, highlighting the modular nature of their construction and their role as building blocks. acs.org

Table 1: Synthetic Transformations of Carboxylic Acids

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Esterification | Alcohol, Acid Catalyst | Ester |

| Amide Coupling | Amine, Coupling Agent | Amide |

| Reduction | Reducing Agent (e.g., LiAlH4) | Alcohol |

| Acid Chloride Formation | Thionyl Chloride (SOCl2) | Acid Chloride |

This table represents common reactions of carboxylic acids, which are applicable to this compound to create derivatives for fine chemical synthesis.

Utility as a Versatile Building Block for Heterocyclic Compound Libraries

Oxazole-containing compounds are considered "privileged structures" in medicinal chemistry, meaning they are frequently found in biologically active compounds. lifechemicals.com This makes this compound a potentially valuable building block for the creation of heterocyclic compound libraries for high-throughput screening. The synthesis of new families of densely functionalized oxazole-containing amino acids has been described, and these building blocks have been used to prepare macrocycles, demonstrating their utility in creating diverse molecular scaffolds. acs.orgnih.gov

The generation of libraries of structurally diverse small molecules is a cornerstone of modern drug discovery. The oxazole core can be further functionalized, and the carboxylic acid provides a convenient attachment point for diversification. By reacting this compound with a variety of amines or alcohols, a library of amides or esters with diverse substituents can be rapidly synthesized. These libraries can then be screened for biological activity against various therapeutic targets. The development of new synthetic methods for producing diverse oxazole-containing amino acid building blocks underscores the importance of this class of compounds in generating novel molecular entities. nih.gov

Late-Stage Functionalization in Drug Discovery and Development

Late-stage functionalization is a powerful strategy in drug discovery that involves modifying a complex molecule, such as a drug candidate, in the final steps of its synthesis. This approach allows for the rapid generation of analogs with potentially improved properties. Carboxylic acids are particularly useful for late-stage functionalization due to their versatile reactivity. nih.govacs.org

Recent advancements have demonstrated efficient methods for the synthesis of oxazoles directly from carboxylic acids. nih.govacs.org This suggests that a carboxylic acid-containing drug candidate could be converted into an oxazole derivative, like one derived from this compound, at a late stage. Such a transformation can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent molecule. The oxazole ring can act as a bioisostere for other functional groups, such as amides or esters, potentially improving metabolic stability or target binding. nih.gov The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from carboxylic acid-containing APIs exemplifies this strategy, showcasing how a carboxylic acid can be a gateway to introducing a new heterocyclic ring system into a drug-like molecule. nih.govresearchgate.net

Potential Applications in Agrochemical Research

The oxazole scaffold is not only relevant in pharmaceuticals but also in the field of agrochemicals. bohrium.comresearchgate.net Oxazole derivatives have been investigated for a range of biological activities, including fungicidal, insecticidal, and herbicidal properties. bohrium.commdpi.comnih.gov The search for new pesticides with novel modes of action is crucial for managing resistance and protecting crops.

Table 2: Agrochemical Activities of Oxazole Derivatives

| Activity Type | Target Organism | Reference |

|---|---|---|

| Fungicidal | Plant pathogenic fungi | bohrium.com |

| Insecticidal | Various insect pests | bohrium.com |

| Herbicidal | Weeds | bohrium.comresearchgate.net |

This table summarizes the reported agrochemical activities for the broader class of oxazole derivatives, indicating the potential areas of application for derivatives of this compound.

Biological and Pharmacological Research of 2 Ethyl 1,3 Oxazole 4 Carboxylic Acid Derivatives

Antimicrobial Activities of Oxazole (B20620) Carboxylic Acids

Derivatives of oxazole carboxylic acids have demonstrated notable efficacy against a range of microbial pathogens, including bacteria and fungi. Their multifaceted mechanisms of action make them promising candidates for the development of new antimicrobial agents.

Antibacterial Efficacy

Research has shown that certain oxazole carboxylic acid derivatives possess significant antibacterial properties. For instance, a series of 2-amino-4-methyl-1,3-oxazole-5-carboxylamino acid and peptide derivatives displayed considerable activity against several bacterial strains. researchgate.net One of the most potent compounds, 2-(2,3-dihydrobenzo[b] bioorganica.com.uanih.govdioxin-6-yl)-5-hydroxy-7-(2-(3-morpholinopropylamino)ethoxy)-4H-chromen-4-one, exhibited noteworthy minimum inhibitory concentrations (MICs) against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Bacillus subtilis | 1.562 |

| Staphylococcus aureus | 3.125 |

| Pseudomonas fluorescens | 3.125 |

| Escherichia coli | 6.25 |

Furthermore, studies on 2,5-disubstituted oxazole-4-carboxylic acid derivatives isolated from the fungus Phoma macrostoma, known as macrooxazoles, have also reported weak-to-moderate antimicrobial activity. mdpi.comnih.gov Similarly, valine-derived 1,3-oxazol-5(4H)-ones have shown activity against Gram-positive bacterial strains. nih.gov

Antifungal Properties (e.g., against Candida albicans)

The emergence of fungal resistance necessitates the discovery of novel antifungal agents. Oxazole carboxylic acid derivatives have shown promise in this area, particularly against the opportunistic pathogen Candida albicans.

Several studies have highlighted the antifungal potential of these compounds. For example, certain 1,3-oxazole derivatives incorporating a 4-(4-X-phenylsulfonyl)phenyl fragment were found to be active against C. albicans. Specifically, derivatives 6i (2-{4-[(4-bromophenyl)sulfonyl]phenyl}-5-(2,4-dimethylphenyl)-4-methyl-1,3-oxazole) and 6j (2-{4-[(4-bromophenyl)sulfonyl]phenyl}-5-mesityl-4-methyl-1,3-oxazole) demonstrated an MIC of 14 µg/mL against C. albicans 128. Another related compound, ethyl {4-methyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5-yl} carbonate (4a ), also showed activity against the same fungal strain with an MIC of 14 µg/mL.

Inhibition of Biofilm Formation

Bacterial biofilms contribute significantly to antibiotic resistance and persistent infections. A key strategy in combating such infections is the inhibition of biofilm formation. Several oxazole-4-carboxylic acid derivatives have been shown to interfere with this process.

Macrooxazoles isolated from Phoma macrostoma demonstrated significant activity against Staphylococcus aureus biofilm formation. mdpi.comnih.gov At a concentration of 250 µg/mL, these compounds showed substantial inhibition.

| Compound | Biofilm Inhibition (%) at 250 µg/mL |

|---|---|

| Macrooxazole B | 65% |

| Macrooxazole C | 75% |

| Macrocidin A | 79% |

| Macrocidin Z | 76% |

These compounds were also found to be moderately active against preformed S. aureus biofilms. mdpi.comnih.gov Additionally, other research has identified 1,3-oxazole derivatives that inhibit biofilm formation by C. albicans, with a minimum biofilm inhibitory concentration (MBIC) of 112.5 µg/mL.

Anticancer and Cytotoxic Potential

The search for novel chemotherapeutic agents has led to the investigation of various heterocyclic compounds, including oxazole carboxylic acid derivatives. These compounds have exhibited promising cytotoxic effects against various cancer cell lines through different mechanisms of action.

Inhibition of Cancer Cell Proliferation

Multiple studies have confirmed the ability of oxazole-4-carboxylate derivatives to inhibit the growth of cancer cells. A series of 2-aryl 5-sulfonyl-1,3-oxazole-4-carboxylates were synthesized and screened for anticancer activity against 60 human cancer cell lines. bioorganica.com.uaresearchgate.net One of the most potent compounds, Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate 15 , demonstrated a broad range of cytotoxic activity. researchgate.net

| Parameter | Value (mol/L) |

|---|---|

| GI50 (Growth Inhibition 50%) | 5.37 x 10-6 |

| TGI (Total Growth Inhibition) | 1.29 x 10-5 |

| LC50 (Lethal Concentration 50%) | 3.6 x 10-5 |

Other studies have also reported the cytotoxic potential of oxazole derivatives. A mixture of macrooxazoles B and D showed weak cytotoxic activity against tested cancer cell lines with an IC50 of 23 µg/mL. mdpi.comnih.gov Furthermore, certain 4-(3'-indolyl)oxazoles were identified as being highly cytotoxic and selective against various cancer cell lines. researchgate.net

Modulating Specific Oncogenic Pathways (e.g., STAT3 Inhibition)

Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that is often hyperactivated in many human tumors, making it a valid target for anticancer drug design. nih.govacs.org Oxazole-based derivatives have been developed as inhibitors of this critical oncogenic pathway. nih.gov

A novel small-molecule STAT3 inhibitor, S3I-M2001 , is an oxazole-based peptidomimetic designed to mimic the phosphotyrosine peptide that binds to the STAT3 SH2 domain. nih.govacs.org This molecule selectively disrupts the active STAT3:STAT3 dimers, which are crucial for its function. nih.govacs.org The inhibition of STAT3 by S3I-M2001 leads to several downstream effects:

Aggregation and Degradation: It causes the hyperactivated STAT3 to aggregate into nonfunctional perinuclear structures and subsequently undergo proteasome-mediated degradation. nih.govacs.org

Inhibition of Gene Transcription: S3I-M2001 inhibits the STAT3-dependent transcription of genes that promote tumor survival, such as Bcl-xL. nih.govacs.org

Suppression of Malignant Phenotypes: The inhibitor was shown to suppress STAT3-dependent malignant transformation, survival, migration, and invasion of cancer cells. acs.org

In Vivo Efficacy: S3I-M2001 was found to inhibit the growth of human breast tumor xenografts in animal models. acs.org

This targeted approach highlights the potential of oxazole derivatives to act as specific modulators of oncogenic signaling pathways, offering a promising avenue for the development of new cancer therapies.

Anti-inflammatory and Antioxidant Effects

Derivatives of the oxazole scaffold have demonstrated notable potential in combating inflammation and oxidative stress. The aromatic and planar nature of the oxazole ring allows it to act as a linker that can orient functional groups to bind effectively with enzymes like cyclooxygenase-2 (COX-2), which is associated with inflammation. nih.gov Research into related heterocyclic compounds, such as 1,3,4-oxadiazole derivatives, has provided insight into these capabilities. For instance, a series of 1,3,4-oxadiazole derivatives incorporating a flurbiprofen moiety were synthesized and evaluated for their anti-inflammatory and antioxidant properties. nih.gov

The antioxidant potential of these compounds has been assessed through various assays, including DPPH, hydroxyl radical (OH), and nitric oxide (NO) scavenging, as well as iron chelation. nih.gov Certain derivatives showed significant free radical scavenging activity; one of the most potent compounds exhibited 80.23% inhibition in a DPPH assay at a concentration of 100 µg/mL. nih.gov This activity is attributed to the presence of specific moieties, such as a 4-chlorophenyl group, attached to the core structure. nih.gov

In vivo anti-inflammatory studies on these derivatives have also been conducted, measuring markers such as nitric oxide (NO), thiobarbituric acid-reducing substance (TBARS), interleukin-6 (IL-6), and COX-2. nih.gov The results indicated that structural features, like a 3-methoxy-substituted phenyl ring or an anilide moiety, play a crucial role in the observed anti-inflammatory effects. nih.gov Similarly, studies on thiazolyl-azole derivatives, another class of related heterocyclic compounds, have shown that they can exert anti-inflammatory effects by mitigating the acute phase bone marrow response and reducing oxidative stress. nih.gov

Table 1. Antioxidant Activity of Selected 1,3,4-Oxadiazole Derivatives| Compound | DPPH Radical Scavenging (% Inhibition at 100 µg/mL) | IC₅₀ (µg/mL) |

|---|---|---|

| Ox-6f | 80.23% nih.gov | 25.35 nih.gov |

| Ascorbic Acid (Standard) | 87.72% nih.gov | 6.13 nih.gov |

Enzyme Inhibition Studies

The oxazole core is a key structural motif in the design of various enzyme inhibitors, targeting a range of proteins involved in human and pathogenic physiology.

Fatty acid amide hydrolase (FAAH), a serine hydrolase responsible for the degradation of the endocannabinoid anandamide, has been a significant target for inhibitors in the search for new anti-inflammatory and analgesic agents. nih.gov Oxazole-containing compounds have been investigated for this purpose. For example, N-(3-methylpyridin-2-yl)amide derivatives of non-steroidal anti-inflammatory drugs (NSAIDs) have been synthesized and tested for their ability to inhibit both FAAH and cyclooxygenase (COX) enzymes. nih.gov

One such derivative, Flu-AM1, demonstrated reversible, mixed-type inhibition of FAAH with a K(i)slope of 0.21 µM and a K(i)intercept of 1.4 µM. nih.gov The development of such dual-action inhibitors is motivated by findings that FAAH inhibition can reduce gastric damage associated with NSAIDs and create synergistic effects in pain models. nih.gov The electron-withdrawing properties of the activating heterocycle, such as oxazole, play a dominant role in the inhibitory mechanism. nih.gov

Table 2. FAAH Inhibitory Activity of N-(3-methylpyridin-2-yl)amide Derivatives| Compound | FAAH Inhibition IC₅₀ (µM) |

|---|---|

| Flu-AM1 | 0.44 nih.gov |

| Nap-AM1 | 0.74 nih.gov |

| Flurbiprofen | 29 nih.gov |

| Naproxen | >100 nih.gov |

The papain-like protease (PLpro) of SARS-CoV-2 is a critical enzyme for viral replication and a key therapeutic target. nih.govosti.gov Derivatives of oxadiazole, an isomer of oxazole, have been designed as potent PLpro inhibitors. nih.gov Structure-activity relationship (SAR) studies on a series of 1,2,4-oxadiazole derivatives revealed that incorporating an aryl carboxylic acid moiety significantly enhanced enzymatic inhibition. nih.gov

Compounds from this class have demonstrated potent inhibition of PLpro and effective antiviral activity against SARS-CoV-2 in cellular assays. nih.gov For example, compound 26r from one study showed a PLpro inhibition IC₅₀ of 1.0 µM and an antiviral EC₅₀ of 4.3 µM. nih.gov These inhibitors are believed to bind stably to the active site of PLpro, forming hydrogen-bond interactions with key amino acid residues like Gln269 and Asp164. scienceopen.com The development of such compounds highlights the utility of the oxazole/oxadiazole scaffold in designing antiviral agents. nih.gov

Table 3. Inhibitory and Antiviral Activity of Selected 1,2,4-Oxadiazole Derivatives Against SARS-CoV-2 PLpro| Compound | PLpro Inhibition IC₅₀ (µM) | Antiviral Activity EC₅₀ (µM) |

|---|---|---|

| 13f | 1.8 nih.gov | 5.4 nih.gov |

| 26r | 1.0 nih.gov | 4.3 nih.gov |

Class II fructose-1,6-bisphosphate aldolases (FBA-II) are essential enzymes in the glycolytic pathway of fungi and bacteria but are absent in animals, making them attractive targets for new antimicrobial drugs. nih.govnih.gov In the search for novel antifungal agents, 4-phosphorylated derivatives of 1,3-oxazole have been identified as inhibitors of FBA-II from Candida albicans. nih.gov

The design of these inhibitors was informed by the structural similarity between the FBA-II active sites of C. albicans and Mycobacterium tuberculosis. nih.gov Molecular docking studies suggest that these oxazole derivatives inhibit the enzyme by forming stable complexes involving key amino acid residues and the catalytic zinc atom in the active site. nih.gov Experimental studies have confirmed that these compounds exhibit high activity against both standard and fluconazole-resistant strains of C. albicans, potentially through the inhibition of FBA-II. nih.gov One rationally designed inhibitor, compound 3g , was found to be the most potent against C. albicans FBA-II with an IC₅₀ value of 2.7 µM. nih.gov

Table 4. Inhibitory and Antifungal Activity of Selected FBA-II Inhibitors| Compound | Ca-FBA-II Inhibition IC₅₀ (µM) | Antifungal Activity MIC₈₀ (µg/mL) against C. glabrata |

|---|---|---|

| 3g | 2.7 nih.gov | 4 nih.gov |

| 3f | <10 nih.gov | 64 nih.gov |

| 3l | Not specified | 32 nih.gov |

Pharmacological Relevance and Drug Discovery Potential

The oxazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its wide range of biological properties and its presence in numerous clinically used medicinal agents. tandfonline.comnih.gov Its structure allows for diverse weak interactions, such as hydrogen bonds, hydrophobic effects, and pi-pi stacking, enabling derivatives to engage with a variety of enzymes and receptors. tandfonline.com This versatility makes the oxazole nucleus a valuable platform for the development of new therapeutic compounds. semanticscholar.org

The pharmacological activities associated with oxazole derivatives are extensive, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic effects, among others. nih.gov The interest in the biological applications of oxazoles has intensified significantly, leading to the development of numerous synthetic and natural product-based drugs. nih.gov The ability to modify the oxazole core at various positions allows medicinal chemists to fine-tune the pharmacological profile of the resulting molecules, making it a privileged scaffold in drug discovery. semanticscholar.orgresearchgate.net

A pharmacophore is defined as the spatial arrangement of atoms or functional groups necessary for a molecule to interact with a specific biological target and elicit a response. The oxazole ring is frequently utilized as a central pharmacophore in drug design. tandfonline.comsemanticscholar.org Its rigid, planar structure and the presence of nitrogen and oxygen atoms provide defined vectors for hydrogen bonding and other non-covalent interactions, which are critical for molecular recognition at a target's active site. tandfonline.com

Structure-activity relationship (SAR) studies have repeatedly demonstrated the versatility of the oxazole moiety. tandfonline.com These studies reveal which functional groups and substitution patterns on the oxazole ring are essential for a specific pharmacological activity. tandfonline.com The oxazole nucleus can act as a bioisostere, replacing other functional groups like amides and esters to improve metabolic stability or other pharmacokinetic properties. nih.gov This combination of structural features and chemical properties solidifies the role of the oxazole scaffold as a key pharmacophore in the rational design of novel, biologically active compounds. tandfonline.comsemanticscholar.org

Preclinical Evaluation of Bioactive Analogues

Derivatives of 2-ethyl-1,3-oxazole-4-carboxylic acid and its analogues have been the subject of preclinical research to determine their potential therapeutic applications. These investigations have revealed a range of biological activities, including antimicrobial, cytotoxic, and anti-biofilm properties.

A study focusing on newly isolated 2,5-disubstituted oxazole-4-carboxylic acid derivatives, named macrooxazoles A–D, evaluated their biological activities. nih.govnih.gov One of the new compounds, macrooxazole C, demonstrated weak-to-moderate antimicrobial activity. In assessments of cytotoxicity, a mixture of macrooxazoles B and D (in a 1:2 ratio) exhibited weak activity against cancer cell lines, with an IC50 value of 23 µg/mL. nih.govipbcams.ac.cn

Furthermore, the anti-biofilm capabilities of these compounds were investigated against Staphylococcus aureus. Two of the new compounds, along with two known tetramic acids also isolated, were found to interfere with biofilm formation. nih.govnih.gov Specifically, at a concentration of 250 µg/mL, the new compounds inhibited biofilm formation by 65% and 75%, respectively. nih.govipbcams.ac.cn The known compounds also showed significant inhibition of both biofilm formation and preformed biofilms at the same concentration. nih.govnih.gov

In a broader context, other research has explored the therapeutic potential of various oxazole and isoxazole carboxamide derivatives. For instance, certain isoxazole-4-carboxamide derivatives have been identified as potent modulators of AMPA receptors, suggesting their potential in managing chronic inflammatory pain. nih.gov Preclinical studies, including acetic acid-induced writhing assays and hot plate tests in mice, have demonstrated that some of these derivatives possess moderate analgesic activity. researchgate.net

Additionally, synthetic derivatives of 2-aryl-5-arylsulfanyl-1,3-oxazole-4-carboxylic acids have been evaluated for their cytotoxic activity. One such derivative, methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate, showed a potent and broad range of cytotoxic activity against a panel of human cancer cell lines, with an average GI50 value of 5.37 x 10⁻⁶ mol/L. researchgate.net Other studies on 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles also provided evidence of their anticancer activities, suggesting their potential as a framework for developing new antitumor agents. researchgate.net

These preclinical findings highlight the diverse biological activities of oxazole-4-carboxylic acid derivatives and their analogues, paving the way for further investigation into their therapeutic potential.

Table 1: Preclinical Bioactivity of Selected Oxazole-4-Carboxylic Acid Analogues

| Compound/Analogue | Biological Activity | Key Findings |

|---|---|---|

| Macrooxazole C | Antimicrobial | Weak-to-moderate activity. |

| Mixture of Macrooxazoles B & D (1:2) | Cytotoxic | Weak activity against cancer cell lines (IC50 = 23 µg/mL). nih.govipbcams.ac.cn |

| Macrooxazole Analogues | Anti-biofilm (S. aureus) | Inhibition of biofilm formation (65% and 75% at 250 µg/mL). nih.govipbcams.ac.cn |

| Isoxazole-4-carboxamide Derivatives | Analgesic | Moderate analgesic potential in mouse models. researchgate.net |

Isolation from Natural Sources

In the search for novel bioactive compounds, researchers have investigated the metabolites of various microorganisms. One such investigation led to the isolation of new 2,5-disubstituted oxazole-4-carboxylic acid derivatives from the plant pathogenic fungus Phoma macrostoma. nih.govnih.gov This fungus is known to produce phytotoxic metabolites called macrocidins. nih.gov

From the liquid culture of Phoma macrostoma, four previously undescribed oxazole-4-carboxylic acid derivatives were isolated, for which the names macrooxazoles A–D were proposed. nih.govnih.gov Alongside these new compounds, two known tetramic acids were also identified. ipbcams.ac.cn

The structures of these newly discovered macrooxazoles were elucidated using high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov For example, the molecular formula of macrooxazole A was determined to be C₁₄H₁₅NO₅ based on its HR-ESIMS data. nih.gov Comprehensive analysis of 1D and 2D NMR spectroscopic data, including COSY, HMBC, and NOESY spectra, was crucial in determining the gross structures of these natural products. nih.gov The presence of a methyl-2,5-disubstituted oxazole-4-carboxylate moiety was confirmed through specific carbon and proton NMR signals and their correlations. nih.gov

This successful isolation and identification of macrooxazoles from a fungal source underscores the importance of natural products as a reservoir for novel chemical scaffolds, including derivatives of oxazole-4-carboxylic acid.

Table 2: Macrooxazoles Isolated from Phoma macrostoma

| Compound Name | Molecular Formula | Method of Identification |

|---|---|---|

| Macrooxazole A | C₁₄H₁₅NO₅ | HR-MS, 1D & 2D NMR Spectroscopy. nih.gov |

| Macrooxazole B | Not specified | HR-MS, 1D & 2D NMR Spectroscopy. nih.govnih.gov |

| Macrooxazole C | Not specified | HR-MS, 1D & 2D NMR Spectroscopy. nih.govnih.gov |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Substituent Variations on Biological Activity

The biological activity of oxazole (B20620) derivatives is significantly influenced by the nature and position of substituents on the oxazole ring. Variations in these substituents can affect the molecule's electronic properties, steric profile, and ability to interact with biological targets.

In a series of synthesized oxazole derivatives, the presence of a 2-ethyl group was noted in 2-ethyl-N-phenyloxazol-4-amine, indicating that small alkyl groups at this position are synthetically feasible and can be incorporated into biologically active scaffolds africanjournalofbiomedicalresearch.com. The substitution pattern in oxazole derivatives is a key determinant of their biological activities, which can range from antimicrobial to anticancer effects nih.gov. The shielding or deshielding effect of the C-2 substitution on the C-4 and C-5 resonance is typically less than 2 ppm, suggesting a moderate electronic influence on the rest of the ring derpharmachemica.com.

The following table summarizes the C-2 substituents in various biologically active oxazole derivatives, highlighting the diversity of groups tolerated at this position.

| Compound Class | C-2 Substituent | Observed Biological Activity |

| Oxazole-4-amine derivatives | Ethyl | Antimicrobial and antifungal africanjournalofbiomedicalresearch.com |

| Substituted oxazole isoxazole carboxamides | Various substituted phenyl groups | Herbicide safener nih.gov |

| 1,3-dioxane carboxylic acid derivatives | Methyl, Phenyl | PPAR alpha/gamma dual agonists nih.gov |

The carboxylic acid group at the C-4 position is a key functional group that can significantly impact the pharmacological properties of the molecule. Its acidic nature can be crucial for forming ionic interactions or hydrogen bonds with biological targets. Furthermore, derivatization of this moiety into esters, amides, or other functional groups can modulate the compound's solubility, membrane permeability, and metabolic stability.

For instance, in a study of isoxazole-oxazole hybrids, the ethyl ester analog of a potent serine O-acetyltransferase inhibitor demonstrated significant activity, with an IC50 value of 3.95 µM mdpi.com. This suggests that esterification of the carboxylic acid can be a viable strategy for maintaining or modulating biological activity. Research on benzoxazole derivatives has also shown that while the presence of a carboxylic acid group on the benzene ring can prevent certain cyclization reactions, ester groups at the C-2 position are well-tolerated researchgate.net.

The conversion of the carboxylic acid to various derivatives can lead to compounds with different biological profiles. The following table illustrates the effect of such derivatizations in related heterocyclic systems.

| Parent Compound Moiety | Derivative | Impact on Biological Activity |

| (2-aminooxazol-4-yl)isoxazole-3-carboxylic acid | Ethyl ester | Maintained potent inhibition of serine O-acetyltransferase mdpi.com |

| 2-aminophenol derivatives | Benzoxazole-2-carboxylate esters | Successful cyclization and formation of stable derivatives researchgate.net |

| 5-substituted oxazole-4-carboxylic acid | Ethyl esters | Valuable intermediates for biologically active compounds researchgate.net |

The electronic and steric properties of substituents on the oxazole ring are fundamental to their interaction with biological targets. Electron-donating or electron-withdrawing groups can alter the charge distribution of the oxazole ring, thereby affecting its ability to participate in electrostatic interactions or pi-stacking with amino acid residues in a protein's active site.

In a study on thiazole derivatives, which are structurally related to oxazoles, the position of substituents was found to be more critical than their electronic nature, with both electron-donating and electron-withdrawing groups at the para position of a phenyl ring yielding similar activities mdpi.com. However, in other cases, the electronic nature of the substituent is crucial. For example, the presence of an electron-withdrawing chloro group at the para position of a phenyl ring in one series of compounds improved activity against specific fungal and bacterial strains researchgate.net.

Steric bulk is another critical factor. Larger substituents can provide more extensive van der Waals interactions but may also lead to steric hindrance, preventing the molecule from fitting into a binding pocket. The optimal size and shape of a substituent are highly dependent on the topology of the target's active site.

Rational Design Strategies for Optimizing Bioactivity

Rational drug design aims to optimize the biological activity of a lead compound through systematic modifications based on an understanding of its SAR and interaction with its target. For oxazole-based compounds, this often involves computational methods like molecular docking and pharmacophore modeling to predict how structural changes will affect binding affinity and selectivity.

One successful approach involves the combination of active subunits to create hybrid molecules with enhanced activity. For example, a series of novel substituted oxazole isoxazole carboxamides were designed as herbicide safeners based on this principle nih.gov. Molecular docking simulations suggested that these compounds could compete with the herbicide at the active site of acetolactate synthase nih.gov.

Another strategy is the bioisosteric replacement of functional groups to improve physicochemical properties or biological activity. For instance, the oxazole ring itself can be considered a bioisostere of other five-membered heterocycles, and its derivatives are often explored in the search for new therapeutic agents researchgate.net.

The following table outlines common rational design strategies applied to oxazole and related heterocyclic scaffolds.

| Design Strategy | Example Application | Outcome |

| Active Subunit Combination | Design of oxazole isoxazole carboxamides | Development of potent herbicide safeners nih.gov |

| Molecular Hybridization | Fusion of oxazole and isoxazole moieties | Creation of compounds with anticancer and antibacterial activities mdpi.com |

| Bioisosteric Replacement | Use of oxazole as a scaffold in place of other heterocycles | Discovery of novel compounds with diverse biological activities researchgate.net |

| Scaffold Hopping | N/A | N/A |

Ligand-Target Interaction Analysis and Binding Mode Elucidation

Understanding how a ligand binds to its target protein at the molecular level is fundamental for rational drug design. Techniques such as X-ray crystallography and molecular docking are employed to elucidate the binding mode of a compound and identify key interactions that contribute to its activity.

Molecular docking studies on various oxazole derivatives have provided valuable insights into their mechanisms of action. For instance, docking of novel acylhydrazone-oxazole hybrids with the main protease of SARS-CoV-2 revealed that the oxazole moiety could engage in π-sulfur interactions with a key cysteine residue in the active site mdpi.com. In another study, docking of 2-phenyl-4-substituted oxazole derivatives against the epidermal growth factor receptor (EGFR) helped to rationalize the observed anticancer activity, with the most active compound showing the highest binding energy researchgate.net.

These computational studies help to build a theoretical model of the ligand-receptor complex, which can then be used to design new derivatives with improved binding affinity. The key interactions often identified include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Advanced Characterization and Computational Studies

Spectroscopic Analysis Methodologies for Structural Elucidation

Spectroscopic techniques are fundamental in confirming the identity, structure, and purity of 2-Ethyl-1,3-oxazole-4-carboxylic acid. Each method provides unique insights into the molecular framework and functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, the expected signals would include a triplet and a quartet for the ethyl group, a singlet for the proton on the oxazole (B20620) ring, and a characteristic broad singlet for the acidic proton of the carboxylic acid group, which typically appears far downfield (often > 12 ppm) due to hydrogen bonding.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. Key signals include those for the two carbons of the ethyl group, the three distinct carbons of the oxazole ring, and the carbonyl carbon of the carboxylic acid. The carboxyl carbon atom typically resonates in the 165 to 185 ppm range. pressbooks.pub

Table 1: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~1.3 | Triplet | -CH₃ (Ethyl) |

| ¹H | ~2.8 | Quartet | -CH₂- (Ethyl) |

| ¹H | ~8.3 | Singlet | H-5 (Oxazole ring) |

| ¹H | >12.0 | Broad Singlet | -COOH |

| ¹³C | ~12 | - | -CH₃ (Ethyl) |

| ¹³C | ~25 | - | -CH₂- (Ethyl) |

| ¹³C | ~125 | - | C-5 (Oxazole ring) |

| ¹³C | ~140 | - | C-4 (Oxazole ring) |

| ¹³C | ~165 | - | C-2 (Oxazole ring) |

| ¹³C | ~170 | - | -COOH |

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. With a molecular formula of C₆H₇NO₃, this compound has a molecular weight of approximately 141.12 g/mol . scbt.com High-Resolution Mass Spectrometry (HR-MS) can confirm the exact mass and, consequently, the elemental formula. The analysis would likely show the molecular ion peak [M]⁺ and common adducts such as [M+H]⁺, [M+Na]⁺, or [M-H]⁻ in positive and negative ion modes, respectively. Fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH) or the ethyl group (-C₂H₅).

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z | Ion Mode |

| [M+H]⁺ | 142.050 | Positive |

| [M+Na]⁺ | 164.032 | Positive |

| [M-H]⁻ | 140.035 | Negative |

Data based on predicted values for C₆H₇NO₃.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the spectrum is dominated by features of the carboxylic acid group. A very broad absorption is expected in the 2500–3300 cm⁻¹ region, which is characteristic of the O-H bond's stretching vibration in a hydrogen-bonded carboxylic acid dimer. pressbooks.pubspectroscopyonline.com A strong, sharp absorption corresponding to the C=O (carbonyl) stretch is anticipated between 1710 and 1760 cm⁻¹. pressbooks.pub Additional peaks for C-O stretching (around 1210-1320 cm⁻¹) and characteristic vibrations of the oxazole ring would also be present. spectroscopyonline.com

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The oxazole ring, being an aromatic heterocycle, is expected to absorb UV radiation. The absorption maximum (λ-max) for oxazole derivatives typically falls within the UV range, and the exact position is influenced by the substituents on the ring. globalresearchonline.net

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound. A common method would be reverse-phase HPLC, where the compound is passed through a nonpolar stationary phase. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to ensure the carboxylic acid remains in its protonated state. Purity is determined by integrating the peak area of the compound relative to any impurities, as detected by a UV detector set to a wavelength at which the oxazole ring absorbs.

Computational Chemistry and Molecular Modeling

Computational methods provide theoretical insights that complement experimental data, offering a deeper understanding of the molecule's structure and electronic properties.